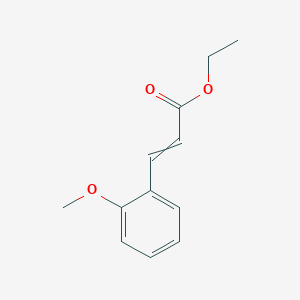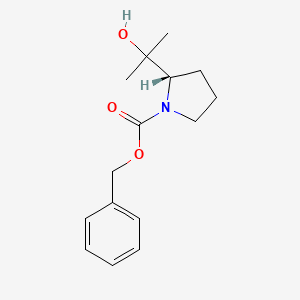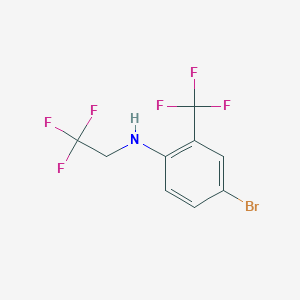
Ethyl (E)-3-(2-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(2-methoxyphenyl)acrylate is an organic compound with the chemical formula C12H14O3. It is a colorless to pale yellow liquid with a sweet, fragrant odor. This compound is primarily used in the fragrance industry as an ingredient in perfumes, flavors, and fragrance additives. It is also found in various foods, beverages, cosmetics, and personal care products .
Vorbereitungsmethoden
Ethyl (E)-3-(2-methoxyphenyl)acrylate is typically synthesized through esterification. The process involves reacting 4-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under controlled conditions, and the product is isolated through distillation and purification . Industrial production methods often employ lipase-mediated synthesis, which is a green and economical alternative to traditional chemical methods. This method uses enzymes like Rhizopus oryzae lipase to catalyze the esterification reaction, resulting in high yields and reduced environmental impact .
Analyse Chemischer Reaktionen
Ethyl (E)-3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(2-methoxyphenyl)acrylate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: this compound has shown potential as an anti-metastasis agent and chemosensitizer in cancer treatment.
Industry: It is used in the production of UVB-absorbing compounds for sunscreens and other cosmetic products.
Wirkmechanismus
The mechanism of action of ethyl 2-methoxycinnamate involves the inhibition of NF-κB activation. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, ethyl 2-methoxycinnamate reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory and anti-cancer effects . Additionally, it inhibits both COX-1 and COX-2 enzymes, which are involved in the inflammatory process .
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-3-(2-methoxyphenyl)acrylate can be compared with other similar compounds such as:
Octyl methoxycinnamate:
Methyl cinnamate: This compound is similar in structure but has a methyl group instead of an ethyl group. It is used in the flavor and fragrance industry.
2-ethylhexyl 4-methoxycinnamate: Known for its use in sunscreens, this compound is synthesized using similar esterification methods and has similar UV-absorbing properties.
This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and UV-absorbing properties, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
ethyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
ATAFSLBAINHGTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(5-Ethyl-1H-pyrrol-2-yl)carbonyl]benzonitrile](/img/structure/B8724823.png)








